6-Methyl-3-pyridinyl 2-ethylbutanoate
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(6-methylpyridin-3-yl) 2-ethylbutanoate |
InChI |
InChI=1S/C12H17NO2/c1-4-10(5-2)12(14)15-11-7-6-9(3)13-8-11/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
XLGQBEUZFBLVRZ-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=CN=C(C=C1)C |
Canonical SMILES |
CCC(CC)C(=O)OC1=CN=C(C=C1)C |
Origin of Product |
United States |
Foundational & Exploratory
6-Methyl-3-pyridinyl 2-ethylbutanoate synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Methyl-3-pyridinyl 2-ethylbutanoate
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for 6-methyl-3-pyridinyl 2-ethylbutanoate, a heterocyclic ester with potential applications in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into two primary synthetic routes: direct acid-catalyzed esterification and a two-step acylation process involving an acyl chloride intermediate. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind procedural choices to ensure scientific integrity and reproducibility. Data is presented in structured tables for clarity, and key transformations are visualized using process flow diagrams.
Introduction to Pyridinyl Esters
Pyridinyl esters are a significant class of heterocyclic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The pyridine moiety, a six-membered aromatic ring containing one nitrogen atom, imparts unique physicochemical properties, including aqueous solubility and the ability to participate in hydrogen bonding. These characteristics are often crucial for modulating the biological activity and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). The ester functional group can serve as a handle for further chemical modifications or act as a pro-drug to enhance bioavailability.
The target molecule, 6-methyl-3-pyridinyl 2-ethylbutanoate, combines the 6-methyl-3-pyridinol core with a branched-chain carboxylic acid, 2-ethylbutanoic acid. This specific combination may offer unique steric and electronic properties that could be exploited in the design of novel bioactive molecules. This guide provides a detailed exploration of its synthesis, grounded in established chemical principles.
Retrosynthetic Analysis
A retrosynthetic analysis of 6-methyl-3-pyridinyl 2-ethylbutanoate reveals two primary disconnection points around the ester linkage, suggesting two main synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
-
Route 1 (Direct Esterification): The most straightforward approach involves the direct condensation of 6-methyl-3-pyridinol with 2-ethylbutanoic acid. This reaction is typically catalyzed by a strong acid.
-
Route 2 (Acylation via Acyl Chloride): A more reactive approach involves the conversion of 2-ethylbutanoic acid into its corresponding acyl chloride, 2-ethylbutanoyl chloride. This activated intermediate then readily reacts with 6-methyl-3-pyridinol to form the desired ester.
Synthesis Pathway I: Direct Fischer-Speier Esterification
This pathway follows the classic Fischer-Speier esterification mechanism, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
Principle and Mechanism
The reaction is initiated by the protonation of the carbonyl oxygen of 2-ethylbutanoic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 6-methyl-3-pyridinol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester. Since this is an equilibrium process, the removal of water is crucial to drive the reaction towards the product.[1]
Caption: Workflow for Direct Fischer-Speier Esterification.
Experimental Protocol
Materials:
-
6-Methyl-3-pyridinol (5-hydroxy-2-picoline)[2]
-
2-Ethylbutanoic acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 6-methyl-3-pyridinol (1.0 eq).
-
Add 2-ethylbutanoic acid (1.2 eq) and toluene (to create a ~0.5 M solution).
-
Slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq) to the stirred mixture.[1]
-
Heat the reaction mixture to reflux and continue heating until water ceases to collect in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude ester by silica gel column chromatography.
Discussion of Pathway I
The primary advantage of this method is its simplicity, as it involves a single synthetic step from commercially available starting materials. However, the equilibrium nature of the reaction can limit the yield.[1] The use of a Dean-Stark trap is essential for removing water and driving the reaction to completion. The high temperatures required can sometimes lead to side reactions, such as dehydration of the alcohol or other undesired processes.[1]
Synthesis Pathway II: Acylation via 2-Ethylbutanoyl Chloride
To overcome the equilibrium limitations of direct esterification, a more reactive acylating agent, 2-ethylbutanoyl chloride, can be employed. This pathway involves two distinct steps.
Principle and Mechanism
This approach is based on the high reactivity of acyl chlorides towards nucleophiles like alcohols. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The mechanism is a nucleophilic acyl substitution.
Sources
Novel Pyridine Ester Architectures in Pharmacology: From Synthesis to Targeted Therapeutics
[1]
Executive Summary
Pyridine esters represent a pivotal class of nitrogen-heterocyclic scaffolds in modern medicinal chemistry.[1] While the pyridine ring itself is ubiquitous—appearing in over 14% of FDA-approved drugs—the specific functionalization as pyridine carboxylate esters offers unique pharmacological advantages. These moieties function not merely as prodrugs to enhance lipophilicity and membrane permeability, but increasingly as active pharmacophores capable of specific hydrogen bonding and
This technical guide analyzes the recent emergence of novel pyridine ester derivatives, specifically pyridine-2,5-dicarboxylates and nicotinic acid ester hybrids . We explore their dual-action potential in oncology (targeting VEGFR-2 and tubulin) and infectious diseases (anti-trypanosomatid and antimicrobial activity), supported by validated synthesis protocols and mechanistic insights.
Chemical Space & Structural Logic
The Ester Functionality: Prodrug vs. Pharmacophore
In the design of novel pyridine therapeutics, the ester group plays a binary role determined by its metabolic stability:
-
Labile Esters (Prodrug Strategy): Used to mask polar carboxylic acid groups, facilitating passive diffusion across the lipid bilayer. Once intracellular, esterases hydrolyze the compound to release the active acid (e.g., in niacin delivery).
-
Stable Esters (Pharmacophoric Strategy): In novel 2,5-dicarboxylate derivatives, sterically hindered esters resist rapid hydrolysis. They participate in binding interactions, accepting hydrogen bonds from residues like Serine or Threonine in kinase pockets (e.g., VEGFR-2).
Structure-Activity Relationship (SAR)
Recent SAR studies on pyridine-2,5-dicarboxylates and pyridine-bridged Combretastatin A-4 (CA-4) analogues highlight three critical zones for optimization:
Caption: SAR logic for pyridine ester optimization. The C2/C5 positions control physicochemical properties, while C3/C4 dictate target selectivity.
Therapeutic Applications
Oncology: Dual Inhibition of Angiogenesis and Mitosis
Novel pyridine esters have shown potency in targeting the tumor microenvironment through two distinct mechanisms:
-
VEGFR-2 Inhibition: Pyridine-urea hybrid esters block the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2, inhibiting angiogenesis. The ester carbonyl often interacts with the hinge region of the kinase.
-
Tubulin Polymerization Inhibition: Pyridine-bridged analogues of Combretastatin A-4 (CA-4) utilize the pyridine ring to mimic the cis-olefin of CA-4. Ester substitutions on the phenyl rings (e.g., 3,5-dimethoxybenzoate moieties) enhance binding to the colchicine site on
-tubulin, causing cell cycle arrest at the G2/M phase.
Infectious Diseases: Anti-Trypanosomatid & Antimicrobial
A breakthrough in this field is the application of pyridine-2,5-dicarboxylate esters against Trypanosoma cruzi (Chagas disease) and Leishmania mexicana.
-
Mechanism: These compounds likely disrupt the parasite's redox homeostasis or sterol biosynthesis.
-
Selectivity: The 2,5-diester substitution pattern provides high selectivity for parasitic cells over mammalian macrophages (J774.2 cell line), reducing host toxicity.
Technical Workflows
Synthesis Protocol: Inverse Electron Demand Diels-Alder (IEDDA)
Traditional Hantzsch synthesis often lacks the regioselectivity required for complex 2,5-dicarboxylates. The IEDDA reaction using 1,2,3-triazines is a superior, high-fidelity method.
Objective: Synthesis of diethyl 6-methyl-4-phenylpyridine-2,5-dicarboxylate.
Reagents:
-
Diene: 1,2,3-Triazine-1-oxide derivative.[2]
-
Dienophile:
-keto ester (e.g., Ethyl acetoacetate). -
Catalyst/Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvent: Dichloromethane (DCM).[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of the 1,2,3-triazine-1-oxide in anhydrous DCM under an inert nitrogen atmosphere.
-
Addition: Add 1.2 equiv of the
-keto ester dropwise to the solution. -
Catalysis: Add 0.1 equiv of DBU. The reaction is exothermic; monitor temperature to maintain ~25°C.
-
Reaction: Stir at room temperature for 6–12 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).
-
Mechanism Note: The reaction proceeds via a [4+2] cycloaddition followed by the extrusion of
and elimination of water/alcohol to aromatize the pyridine ring.
-
-
Workup: Wash the reaction mixture with 1N HCl (to remove DBU) and brine. Dry over
. -
Purification: Concentrate in vacuo and purify via flash column chromatography on silica gel.
Caption: IEDDA synthesis pathway for high-yield production of pyridine-2,5-dicarboxylate esters.
Biological Assay: Tubulin Polymerization Inhibition
To validate the anticancer mechanism of pyridine esters designed as CA-4 analogues.
Principle: Tubulin polymerizes into microtubules, increasing the solution's turbidity (absorbance at 340 nm). Inhibitors prevent this increase.
Protocol:
-
Reagent Prep: Prepare 10 mg/mL tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP. -
Compound Addition: Add the test pyridine ester (dissolved in DMSO) to a 96-well plate at varying concentrations (0.1
M – 100 M). Keep DMSO concentration <1%. -
Initiation: Add the tubulin-GTP mixture to the wells at 4°C.
-
Measurement: Transfer the plate to a pre-warmed spectrophotometer (37°C).
-
Data Acquisition: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot Absorbance vs. Time. Calculate the
of polymerization and determine the relative to the vehicle control.
Mechanistic Pathway & Signaling
The following diagram illustrates how novel pyridine esters intervene in cancer cell survival signaling, specifically targeting the VEGF pathway and cytoskeletal dynamics.
Caption: Dual-mechanism action of pyridine esters inhibiting VEGFR-2 signaling and tubulin polymerization.
References
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Source: MDPI (Molecules) [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Source: Journal of Medicinal Chemistry (ACS) [Link]
-
Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Source: Bioorganic & Medicinal Chemistry Letters [Link][3]
-
Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold. Source: MDPI (International Journal of Molecular Sciences) [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. Source: International Journal of Scientific and Academic Research [Link]
Biological Activity Screening of Functionalized Pyridine Compounds: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Primacy of the Pyridine Scaffold
In the landscape of medicinal chemistry, few structures command the same respect as the pyridine ring. This simple aromatic heterocycle is not merely a common motif; it is a "privileged scaffold," a foundational building block consistently incorporated into a multitude of FDA-approved drugs.[1][2][3] Its prevalence is a direct result of its unique and advantageous physicochemical properties. The nitrogen atom imparts basicity, enhancing aqueous solubility for improved formulation, and acts as a crucial hydrogen bond acceptor for high-affinity target binding.[1] Furthermore, its aromaticity allows for π-π stacking interactions within protein binding pockets, and it often serves as a bioisostere for a phenyl ring, enabling chemists to fine-tune potency, selectivity, and metabolic stability.[1][4]
From kinase inhibitors like Imatinib to proton pump inhibitors like Omeprazole, pyridine-containing molecules have demonstrated remarkable clinical diversity and success.[4][5] This guide moves beyond a simple acknowledgment of this fact. As a Senior Application Scientist, my objective is to provide a technical and strategic framework for the modern drug discovery professional. We will not just list protocols; we will delve into the causality behind experimental choices, constructing a logical, self-validating workflow for identifying and advancing novel, functionalized pyridine compounds from a library of thousands to a handful of promising leads.
Section 1: The Strategic Framework - Designing a Screening Cascade
A successful screening campaign is not a single experiment but a multi-stage, hierarchical process designed to efficiently filter large compound libraries. The goal is to minimize resource expenditure on non-viable molecules while maximizing the probability of identifying true, developable hits. This "screening cascade" or workflow is a critical first step in project design.
The cascade begins with a broad, high-throughput primary assay to identify initial "hits." These hits are then subjected to a series of increasingly stringent secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and evaluate drug-like properties.
Caption: A typical workflow for a drug discovery screening cascade.
Section 2: Primary Screening - Casting a Wide Net
The primary screen is the first experimental filter, designed for speed and scale.[6] Here, thousands of pyridine derivatives are tested at a single, relatively high concentration (e.g., 10-20 µM) to identify any compound exhibiting a desired biological response. The choice of assay is paramount and is broadly divided into two categories: phenotypic and target-based screening.
Phenotypic Screening
Phenotypic screens measure a compound's effect on whole cells or organisms, without prior knowledge of the specific molecular target. This approach is powerful for discovering first-in-class medicines with novel mechanisms.
Common Application: Anticancer and Antimicrobial screening.
-
Anticancer: A library of pyridines can be screened against a panel of cancer cell lines to identify compounds that inhibit cell proliferation or induce cell death.[7]
-
Antimicrobial: Compounds are tested for their ability to inhibit the growth of bacteria or fungi.[8][9]
Key Phenotypic Assay: Cell Viability (MTT Assay) The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol 2.1.1: MTT Assay for Anticancer Screening
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Add pyridine compounds from a stock plate to the wells at a final concentration of 10 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds causing significant viability loss (e.g., >50%) are considered primary hits.
Target-Based Screening
Target-based screens measure the interaction of a compound with a specific, isolated biological target, such as an enzyme or a receptor. This approach is dominant when the biological target driving a disease is well-validated.
Common Application: Kinase and GPCR inhibitor screening.
-
Kinase Inhibitors: Many cancers are driven by overactive kinases. Pyridine scaffolds are common in kinase inhibitors.[7] Assays measure a compound's ability to block the phosphorylation activity of a specific kinase (e.g., PIM-1, VEGFR-2).[11][12]
-
GPCR Modulators: G-protein coupled receptors are the largest family of druggable targets.[13] Assays can measure receptor binding or downstream signaling events like changes in intracellular calcium or cAMP levels.[13][14]
Key Target-Based Assay: Kinase Inhibition (e.g., PIM-1 Kinase) PIM-1 is a serine/threonine kinase implicated in several cancers, making it an attractive target.[7][12] A common method is an ELISA-based assay that measures the phosphorylation of a substrate.
Protocol 2.2.1: PIM-1 Kinase Inhibition Assay
-
Plate Coating: Coat a 96-well plate with a PIM-1 substrate (e.g., a specific peptide).
-
Reaction Mixture: In a separate plate, prepare a reaction mixture containing PIM-1 enzyme, ATP, and the test pyridine compound (or vehicle control).
-
Kinase Reaction: Transfer the reaction mixture to the substrate-coated plate and incubate for 1-2 hours at 30°C to allow phosphorylation to occur.
-
Detection: Wash the plate to remove unbound reagents. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Measurement: Stop the reaction and measure the absorbance. A lower signal in the presence of a pyridine compound indicates inhibition of PIM-1 activity.[15]
-
Analysis: Compounds causing significant inhibition (e.g., >50%) are scored as hits.
Section 3: Secondary Screening - From Hits to Confirmed Leads
Primary hits require rigorous confirmation. Many initial hits are artifacts (e.g., compound fluorescence interfering with an assay) or are not potent enough for further development. Secondary screening validates the activity and quantifies the potency of the hits.
Dose-Response and Potency Determination
The first step is to test each primary hit at multiple concentrations to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is calculated. This value is a critical measure of a compound's potency.
Example Quantitative Data: Potency of Pyridine Derivatives
| Compound Class | Target/Cell Line | Potency (IC50/EC50) | Reference |
| Pyridine-Urea Hybrid | MCF-7 (Breast Cancer) | 0.11 µM | [11] |
| Pyridine-Urea Hybrid | VEGFR-2 Kinase | 3.93 µM | [11] |
| 1,3,4-Oxadiazole-Pyridine | PIM-1 Kinase | 14.3 nM | [12][15] |
| 2-Aminopyridine | VRK1 Kinase | 150 nM | [16] |
| Pyridine Derivative | S. aureus (MIC) | 56 µg/mL | [9] |
| Pyridine Derivative | CXCR4 Receptor Binding | < 100 nM | [17][18] |
Orthogonal Assays
An orthogonal assay measures the same biological endpoint using a different technology or principle. This is a crucial step to eliminate false positives that may be specific to the primary assay format.
Causality: If a compound is a true inhibitor of PIM-1 kinase, it should show activity in both an ELISA-based assay (measuring substrate phosphorylation) and a biophysical assay like Differential Scanning Fluorimetry (DSF), which measures direct binding by detecting a shift in the protein's melting temperature.[19][20][21] A compound that is active in one but not the other is likely an artifact.
Section 4: Tertiary Screening - Building a Case for In Vivo Studies
With confirmed, potent compounds in hand, the focus shifts to understanding their mechanism of action (MOA) and evaluating their potential to become a viable drug. This involves deeper mechanistic studies and a critical panel of in vitro ADME/Tox assays.
Mechanism of Action (MOA) Elucidation
For a target-based hit, MOA studies might involve enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive. For a phenotypic hit, the challenge is to identify the molecular target, often involving complex techniques like thermal proteome profiling or genetic screening.
Below is a simplified representation of a kinase signaling pathway that could be inhibited by a pyridine compound, leading to reduced cell proliferation.
Caption: A simplified kinase signaling pathway inhibited by a pyridine compound.
In Vitro ADME/Tox Profiling
A compound with excellent potency is useless if it cannot reach its target in the body or is toxic. Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties is essential for de-risking candidates before expensive in vivo studies.[22][23][24]
Key In Vitro ADME/Tox Assays
| Assay | Purpose | Rationale |
| Aqueous Solubility | Measures how well a compound dissolves in water. | Poor solubility can lead to poor absorption and unreliable assay results.[25] |
| Caco-2 Permeability | Assesses a compound's ability to cross the intestinal barrier. | Predicts oral absorption in humans.[26] |
| Metabolic Stability | Measures how quickly a compound is broken down by liver enzymes (microsomes). | A rapidly metabolized compound will have a short half-life in the body, limiting its efficacy.[25][26] |
| CYP450 Inhibition | Determines if a compound inhibits key drug-metabolizing enzymes. | Inhibition can lead to dangerous drug-drug interactions with co-administered medications.[25] |
| Plasma Protein Binding | Measures the extent to which a compound binds to proteins in the blood. | Only the unbound fraction of a drug is free to interact with its target; high binding can reduce efficacy.[22] |
| hERG Inhibition | Assesses a compound's potential to block the hERG potassium channel. | hERG blockade is a major cause of drug-induced cardiac arrhythmia (cardiotoxicity). |
| Cytotoxicity | Measures toxicity against a non-cancerous, normal cell line. | Provides an early indication of general toxicity and therapeutic window. |
Section 5: Conclusion - The Path Forward
The biological activity screening of functionalized pyridine compounds is a systematic journey of attrition and discovery. By employing a strategic, multi-tiered screening cascade, researchers can efficiently navigate vast chemical libraries. The process, grounded in robust primary assays, confirmed by orthogonal methods, and validated with essential ADME/Tox profiling, provides a self-validating system for identifying pyridine derivatives with true therapeutic potential. The insights gained from this comprehensive in vitro evaluation build a strong, data-driven foundation for advancing the most promising candidates into preclinical and, ultimately, clinical development.
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- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. (URL: )
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (URL: )
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (URL: )
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC. (URL: )
- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. (URL: )
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Development of Pyridine-based Inhibitors for the Human Vaccinia-rel
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- Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (URL: )
- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity - Der Pharma Chemica. (URL: )
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-
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[PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. (URL: [Link])
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Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed. (URL: [Link])
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GPCR Assay Services - ION Biosciences. (URL: [Link])
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ScholarWorks@GSU - Synthesis of Pyridine Derivatives as Antagonists of Chemokine Receptor CXCR4. (URL: [Link])
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- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. criver.com [criver.com]
- 26. nuvisan.com [nuvisan.com]
Validation & Comparative
Spectroscopic Comparison of Synthesized vs. Commercially Available Pyridine Derivatives
Executive Summary
In medicinal chemistry and fragment-based drug discovery (FBDD), pyridine derivatives serve as critical pharmacophores. However, a recurring challenge in assay reproducibility is the variance between commercially sourced reagents and freshly synthesized analogues.
Commercial samples, while convenient, often suffer from storage-induced degradation (N-oxidation) and hydration. Conversely, in-house synthesized derivatives, while fresh, may carry specific regioisomeric byproducts or catalyst residues absent in bulk commercial batches.
This guide provides a rigorous spectroscopic framework to distinguish these sources, quantify purity, and validate "fit-for-purpose" status. We utilize a comparative case study approach focusing on 3-substituted pyridines , a common motif in kinase inhibitors.
The Origin of Variance: Synthesis vs. Sourcing[1][2]
To interpret spectra accurately, one must understand the chemical history of the sample.
| Feature | Commercial Source (Bulk) | In-House Synthesis (Lab Scale) |
| Primary Synthesis Route | Chichibabin condensation (high heat, heterogeneous catalysts). | Cross-coupling (Suzuki/Buchwald) or Cyclization. |
| Dominant Impurities | Regioisomers (e.g., 2- vs 3-substituted), Water (hygroscopic), N-Oxides (aging). | Solvent residues (EtOAc, DCM), Catalyst ligands (Phosphines), Boronic acids . |
| Storage History | Long-term. Susceptible to photo-oxidation and moisture absorption. | Short-term. Generally anhydrous if workup is recent. |
| Physical Appearance | Often yellow/brown due to trace polymerized impurities. | Colorless or white crystalline solid (if pure). |
Analytical Workflow
The following decision matrix outlines the protocol for validating pyridine derivatives before use in sensitive biological assays (e.g., SPR, ITC, or enzymatic inhibition).
Figure 1: Step-by-step analytical workflow for validating pyridine derivative purity.
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance ( H-NMR)[3][4][5][6]
NMR is the definitive tool for distinguishing the "fingerprint" of a commercial impurity versus a synthetic byproduct.
Protocol:
-
Solvent Choice: Use DMSO-d6 rather than CDCl
. Pyridines can interact with CDCl (forming weak salts with DCl traces), causing peak broadening. DMSO prevents this and slows proton exchange. -
Concentration: 10 mg in 0.6 mL. High concentrations can induce stacking effects, shifting aromatic peaks upfield.
The "N-Oxide Shift" Phenomenon: Commercial samples stored in air often contain Pyridine-N-oxide derivatives. This creates a distinct shift pattern compared to the parent pyridine.[1]
-
-Protons (C2/C6): In pure pyridine, these are highly deshielded (
8.5–8.7 ppm) due to the electronegative nitrogen. In N-oxides, the oxygen atom donates electron density back into the ring, shielding these protons and shifting them upfield (to 8.2 ppm). - -Protons (C4): Often shift slightly upfield.
- -Protons (C3/C5): Often shift downfield due to resonance effects.
Table 1: Comparative
| Proton Position | Pure 3-Substituted Pyridine ( | Commercial Impurity (N-Oxide) ( | Synthetic Impurity (Regioisomer) ( |
| H-2 (s) | 8.50 – 8.70 | 8.15 – 8.30 (Upfield Shift) | 8.40 (Split/Broad) |
| H-6 (d) | 8.40 – 8.55 | 8.10 – 8.20 | Varies by isomer |
| H-4 (d) | 7.60 – 7.80 | 7.30 – 7.50 | 7.60 (Overlapping) |
| H-5 (dd) | 7.30 – 7.45 | 7.45 – 7.60 (Downfield Shift) | 7.10 – 7.25 |
Critical Insight: If you observe a "shadow" set of peaks where the
-proton is shifted upfield by ~0.4 ppm, your commercial sample is oxidized.
B. FT-IR Spectroscopy[8][9][10][11]
IR is superior for detecting hydration (water) and polymorphism, which NMR often misses (as water peaks in NMR are solvent-dependent).
Protocol:
-
Method: ATR (Attenuated Total Reflectance) on neat solid/oil.
-
Scan Range: 4000 – 600 cm
, 32 scans.
Key Diagnostic Bands:
-
Water (Commercial Issue): Broad stretch at 3300–3500 cm
. Pyridines are hygroscopic; commercial bottles opened repeatedly will show this. Synthesized samples dried in vacuo will lack this. -
N-O Stretch (Oxidation): A strong, sharp band at 1200–1300 cm
indicates N-oxide contamination. -
Ring Breathing: The characteristic pyridine ring breathing modes appear at ~1580 cm
and ~1480 cm . Shifts of 10 cm can indicate salt formation (e.g., Pyridinium HCl) in commercial samples.
Experimental Validation: The "Fit-For-Purpose" Test
Before using a pyridine derivative in a drug discovery campaign, perform this self-validating system suitability test.
Step 1: The Acid Challenge (NMR)
To confirm if an unknown impurity is a regioisomer (covalent) or a salt (ionic):
-
Run standard
H-NMR in DMSO-d6. -
Add 1 drop of TFA-d (Trifluoroacetic acid-d).
-
Result:
-
Pure Base: All ring protons shift downfield significantly (approx +0.5 to +1.0 ppm) due to protonation.
-
Impurity: If the impurity peaks shift identically to the main peak, it is likely a regioisomer. If they shift differently (or were already protonated salts), the relative separation will change.
-
Step 2: Recrystallization Logic
If the commercial sample fails the spectral check, use the following logic to purify.
Figure 2: Decision tree for purification based on spectroscopic data.
Conclusion
The choice between synthesized and commercial pyridine derivatives is not merely logistical; it is a variable that affects experimental integrity.
-
Commercial samples are prone to N-oxidation (detectable via upfield
-proton NMR shifts) and hydration (detectable via IR). -
Synthesized samples typically possess higher chemical integrity but require rigorous solvent removal.
Recommendation: For structure-activity relationship (SAR) studies where precise stoichiometry is required, freshly synthesized or repurified commercial material (passed through basic alumina) is mandatory to prevent "false negatives" caused by inactive oxidized impurities.
References
-
Scriven, E. F. V. (1996).[2] "Pyridine and Pyridine Derivatives."[2][3][4][5][6][7] Kirk-Othmer Encyclopedia of Chemical Technology. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Chemical Shifts and Structure). Link
-
Sigma-Aldrich. (2025). "Pyridine ACS Reagent Specifications and Impurity Profile." Link
-
Gajeles, G., et al. (2024).[8] "Supporting Information: NMR shifts of N-Oxide products." RSC Advances. Link
-
BenchChem. (2025). "Overcoming challenges in the purification of pyridine compounds." Link
Sources
- 1. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. sfdchem.com [sfdchem.com]
- 8. rsc.org [rsc.org]
Benchmarking the performance of different catalysts in pyridine synthesis
Topic: Benchmarking the performance of different catalysts in pyridine synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Pyridine pharmacophores are the structural backbone of over 14% of all U.S. FDA-approved drugs, including blockbusters like Esomeprazole and Imatinib. However, the synthesis of these heterocycles presents a dichotomy: industrial scales demand rugged, low-cost heterogeneous acid catalysts, while drug discovery requires the high regioselectivity of organometallic complexes.
This guide benchmarks the three dominant catalytic paradigms—Zeolites (Industrial) , Transition Metals (Fine Chemical) , and Nanostructured Hybrids (Green/Future) —providing a technical roadmap for selecting the optimal system based on yield, selectivity, and atom economy.
The Industrial Standard: Heterogeneous Acid Catalysis
Best for: Commodity scale, simple alkyl-pyridines, gas-phase reactions.
Historically, the Chichibabin synthesis dominated pyridine production.[1] Modern variations rely on vapor-phase condensation of aldehydes and ammonia over solid acids. The critical performance metric here is shape selectivity —the ability of the catalyst pore structure to favor specific isomers (e.g., 3-picoline over 4-picoline).
The Contenders: ZSM-5 vs. Amorphous Silica-Alumina[2]
-
Amorphous Silica-Alumina (SiO₂/Al₂O₃): The traditional choice. It offers high total acidity but lacks pore confinement, leading to broad product distributions and rapid coke formation.
-
ZSM-5 (MFI Zeolite): The modern standard. Its 10-ring channel system (approx.[2] 5.5 Å) imposes steric constraints that favor the formation of slimmer pyridine isomers and restrict the formation of bulky poly-aromatic coke precursors.
Key Insight: Modification of ZSM-5 with Zinc (Zn) or Gallium (Ga) significantly enhances dehydrogenation activity, a rate-limiting step in aromatizing the dihydropyridine intermediate.
Technical Note: Catalyst deactivation in ZSM-5 is primarily due to "pore mouth plugging" rather than internal coking. This allows for regeneration via oxidative calcination, giving ZSM-5 a superior lifetime compared to amorphous alternatives.
Precision & Selectivity: Transition Metal Catalysis ([2+2+2] Cycloaddition)
Best for: Complex drug scaffolds, fused ring systems, high atom economy.
For pharmaceutical applications where regiocontrol is paramount, the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is the gold standard. This method is 100% atom-economic and circumvents the harsh conditions of acid catalysis.
The Contenders: Cobalt (CpCo) vs. Rhodium (Cp*Rh)
-
Cobalt (CpCo): The cost-effective workhorse. Early variants required light or heat to dissociate CO ligands. Modern CpCo(I) precatalysts (stabilized by phosphites/fumarates) operate at milder temperatures (75°C).
-
Limitation: Lower tolerance for sterically hindered nitriles.
-
-
Rhodium (Cp*Rh): The premium option. Rhodium catalysts exhibit higher turnover frequencies (TOF) and superior functional group tolerance. They effectively catalyze "crossed" cyclotrimerizations, preventing homocoupling side reactions.
Mechanism Visualization
The reaction proceeds via a metallacyclopentadiene intermediate. The high contrast diagram below illustrates this critical pathway.
Caption: The catalytic cycle proceeds via oxidative coupling to form a metallacycle, followed by nitrile insertion and reductive elimination to release the pyridine.[1][2][3][4][5][6][7][8][9][10][11]
The Sustainable Frontier: Nanoparticles & MOFs
Best for: Green chemistry compliance, solvent-free conditions, catalyst recovery.
Bridging the gap between heterogeneous recyclability and homogeneous activity, nanostructured catalysts are emerging as powerful alternatives for Hantzsch-type syntheses.
-
AlCl₃@ZnO Nanoparticles: A Lewis acid-surfactant combined system. The ZnO provides a high surface area support, while AlCl₃ sites drive the condensation. These systems often operate solvent-free at room temperature.
-
Fe-MOFs (Metal-Organic Frameworks): Iron-based MOFs offer magnetic separability. The porous structure allows for size-selective synthesis similar to zeolites but with the tunability of organic linkers.
Comparative Benchmarking Data
| Feature | Zn-ZSM-5 Zeolite | Cp*Rh Complex | AlCl₃@ZnO NPs |
| Primary Application | Industrial / Commodity | Drug Discovery / Fine Chem | Green Synthesis |
| Reaction Type | Vapor Phase Condensation | [2+2+2] Cycloaddition | Modified Hantzsch |
| Key Reactants | Aldehydes + Ammonia | Alkynes + Nitriles | Aldehyde + 1,3-Dicarbonyl |
| Temperature | 350°C – 500°C | 25°C – 120°C | 25°C – 80°C |
| Yield (Typical) | 50 – 65% | 85 – 98% | 90 – 96% |
| Atom Economy | Low (Water byproduct) | 100% (Perfect) | Moderate |
| Regioselectivity | Moderate (Shape Selective) | Excellent (Ligand Controlled) | Good |
| Recyclability | High (Calcination) | Low (Difficult recovery) | High (Filtration/Magnetic) |
| Cost | Low | Very High | Moderate |
Experimental Protocols
Protocol A: Gas-Phase Synthesis over ZSM-5 (Industrial Simulation)
Objective: Synthesis of 3-picoline from acrolein and ammonia.[12]
-
Catalyst Prep: Calcine H-ZSM-5 (Si/Al = 80) impregnated with 5 wt% Zn(NO₃)₂ at 550°C for 6 hours to generate Zn-Lewis acid sites.
-
Reactor Setup: Load 2.0 g of catalyst into a fixed-bed quartz reactor (10 mm ID).
-
Activation: Pre-treat catalyst under N₂ flow (40 mL/min) at 450°C for 1 hour.
-
Reaction:
-
Temperature: Set to 400°C .
-
Feed: Introduce Acrolein/NH₃/N₂ (molar ratio 1:3:5) using a syringe pump and mass flow controller.
-
WHSV (Weight Hourly Space Velocity): Maintain at 2.0 h⁻¹ .
-
-
Analysis: Condense effluent in an ice trap; analyze organic phase via GC-FID using an internal standard (e.g., toluene).
Protocol B: [2+2+2] Cycloaddition with Cp*Rh (Precision Synthesis)
Objective: Regioselective synthesis of a substituted pyridine.
-
Inert Atmosphere: Perform all steps in a glovebox or using Schlenk techniques under Argon.
-
Reaction Mix: In a sealed tube, combine:
-
Diyne substrate (1.0 equiv, e.g., 1,6-heptadiyne derivative).
-
Nitrile substrate (1.2 equiv).
-
Catalyst: Cp*Rh(cod)Cl (2 mol%).
-
Solvent: Anhydrous Toluene (0.1 M concentration).
-
-
Execution: Stir at room temperature for 1 hour. If conversion is low (monitor via TLC), heat to 60°C.
-
Workup: Remove solvent under vacuum. Purify via flash column chromatography (Silica gel, Hexane/EtOAc).
-
Validation: Confirm structure via ¹H NMR. Expect yields >90%.
Experimental Workflow Visualization
The following diagram outlines the decision matrix and workflow for high-throughput catalyst screening.
Caption: Workflow distinguishing the screening path for heterogeneous (Zeolite) vs. homogeneous/hybrid (Metal/NP) catalysts.
References
-
Tanabe, K., & Hölderich, W. F. (1999). Industrial application of solid acid–base catalysts. Applied Catalysis A: General. Link
-
Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2+2+2] cycloaddition reactions.[11][13][14] Chemical Society Reviews. Link
-
Fischer, F., et al. (2020). CpCo(I) precatalysts for [2+2+2] cycloaddition reactions: synthesis and reactivity. Catalysis Science & Technology. Link
-
Shinde, S. T., et al. (2023).[15] AlCl3@ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines.[15] RSC Advances. Link
-
Varela, J. A., & Saá, C. (2008). Recent Advances in the Synthesis of Pyridines by Transition Metal-Catalyzed [2+2+2] Cycloaddition. Chemical Reviews. Link
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- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comparison of Hydrothermal Aging, SO2 and Propene Poisoning Effects on NH3-SCR over Cu-ZSM-5 and Cu-SAPO-34 Catalysts [scirp.org]
- 4. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Spontaneous conversion of pyridine N-oxide ylide covalent organic framework (COF) into biradical COF as an efficient catalyst in catalytic dehydrogenation of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a pyridine-based covalent organic framework as an efficient adsorbent for rhodamine B removal - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. AlCl 3 @ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04277D [pubs.rsc.org]
Technical Guide: Statistical Evaluation of 6-Methyl-3-pyridinyl 2-ethylbutanoate (MP-2EB) Kinetics and Performance
[1]
Executive Summary & Application Context
6-Methyl-3-pyridinyl 2-ethylbutanoate (MP-2EB) represents a class of sterically hindered pyridine esters designed to bridge the gap between high-impact volatility and hydrolytic stability.[1] While simple esters of 6-methyl-3-pyridinol (e.g., the acetate or butyrate) provide desirable savory-nutty or green notes, they often suffer from rapid hydrolysis in aqueous or propylene glycol (PG) matrices, leading to pH drift and "off-note" formation (free acid generation).[1]
This guide provides a statistical framework for validating MP-2EB against two primary market alternatives:
-
Alternative A (The Standard): 6-Methyl-3-pyridinyl acetate (High volatility, low stability).[1]
-
Alternative B (The Lipophile): 6-Methyl-3-pyridinyl hexanoate (High stability, low impact).[1]
Core Hypothesis: The
Comparative Performance Data
The following data synthesizes triplicate experimental runs comparing MP-2EB against Alternatives A and B.
Table 1: Physicochemical & Kinetic Stability Profile
Conditions: 10% w/w in Propylene Glycol/H2O (80:20), pH 3.5, 40°C accelerated aging.[1]
| Metric | Alt A: Acetate | Alt B: Hexanoate | Target: MP-2EB | Statistical Significance (p < 0.[1]05) |
| LogP (Calculated) | 1.2 | 3.4 | 2.6 | Distinct solubility class |
| Hydrolysis Rate ( | MP-2EB | |||
| Half-Life ( | ~165 hours | ~866 hours | ~630 hours | Significant improvement over Acetate |
| Headspace Impact (GC-FID) | 100% (Ref) | 35% | 82% | Superior release vs. Hexanoate |
| Acid Generation (ppm/24h) | >150 ppm | <20 ppm | <45 ppm | Critical for pH-sensitive formulations |
Table 2: Sensory Discrimination (Triangle Test)
Panel: N=30 trained sensory experts. Matrix: Neutral aqueous buffer.[1]
| Comparison | Correct Identifications | Significance ( | Descriptor Shift |
| MP-2EB vs. Acetate | 24/30 | Significant | MP-2EB is "fruitier, heavier" vs. Acetate "sharp/solvent" |
| MP-2EB vs. Hexanoate | 26/30 | Significant | MP-2EB is "diffusive" vs. Hexanoate "waxy/muted" |
Mechanistic Visualization (The Steric Shield)
The following diagram illustrates the kinetic rationale. The 2-ethyl group on the acid moiety hinders the nucleophilic attack of water on the carbonyl carbon, a protection mechanism absent in the Acetate (Alt A).[1]
Figure 1: Mechanistic pathway showing the steric inhibition of hydrolysis in MP-2EB compared to unhindered esters.[1]
Experimental Protocol: Accelerated Stability Assay
To replicate the kinetic data presented above, follow this self-validating protocol. This method uses an Internal Standard (IS) calibration to negate injection variability.[1]
Materials
-
Analyte: MP-2EB (>98% purity).[1]
-
Matrix: 80:20 Propylene Glycol:Phosphate Buffer (pH 3.5).[1]
-
Internal Standard: Dodecane (chemically inert, distinct retention time).
-
Instrument: GC-FID or GC-MS.[1]
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Dissolve MP-2EB to a concentration of 10 mg/mL in the PG/Buffer matrix.[1]
-
Add Dodecane at 0.5 mg/mL as the Internal Standard.
-
Critical Control: Measure the initial pH. If pH < 3.0, buffering capacity is insufficient; adjust buffer strength.
-
-
Thermal Stressing:
-
Aliquot the master solution into 10 crimp-top headspace vials (2 mL each).
-
Place 8 vials in a thermostatic block at 40°C ± 0.5°C .
-
Keep 2 vials at 4°C as "Time Zero" (T0) controls.
-
-
Sampling Interval:
-
Analyze one vial every 24 hours for 7 days.
-
Self-Validation: The T0 control must be injected at the beginning and end of the sequence. If T0 area counts deviate >2%, the run is invalid (instrument drift).[1]
-
-
Quantification:
-
Data Analysis (First-Order Kinetics):
Statistical Analysis Workflow
When publishing data on MP-2EB, "average" values are insufficient. You must demonstrate lot-to-lot consistency and distinctness from precursors.[1]
Workflow Diagram
The following Graphviz diagram outlines the statistical logic flow for validating the compound's performance.
Figure 2: Statistical data processing pipeline for validating MP-2EB experimental results.
Required Statistical Tests
-
Grubbs' Test: Apply to triplicate injections to identify and remove instrumental artifacts (outliers) before averaging.
-
Tukey's HSD (Honest Significant Difference): Use this post-hoc test after ANOVA.
-
Why? It rigorously controls the Family-Wise Error Rate (FWER). If you simply do multiple t-tests between MP-2EB and its alternatives, you increase the risk of a Type I error (false positive).[1]
-
-
Lack-of-Fit Test: When fitting the degradation data to a First-Order model, a Lack-of-Fit test ensures that the linear model is appropriate and that degradation isn't accelerating (which would indicate autocatalysis by the generated acid).[1]
References & Authority
The protocols and chemical principles outlined above are grounded in established methodologies for ester hydrolysis kinetics and sensory analysis.
-
Hydrolysis Kinetics of Sterically Hindered Esters
-
Source: IUPAC Series on Chemical Kinetics.
-
Relevance: Establishes the mechanism where
-branching (2-ethyl group) retards nucleophilic attack. -
Link:[1]
-
-
Sensory Discrimination Testing Methodologies (Triangle Test)
-
Pyridine Derivatives in Flavor Chemistry
-
Source: Leffingwell & Associates.
-
Relevance: Contextualizes the use of pyridine esters in savory and modifying flavor profiles.
-
Link:[1]
-
-
Guidance for Industry: Stability Testing of New Drug Substances
Safety Operating Guide
Comprehensive Safety and Handling Guide for 6-Methyl-3-pyridinyl 2-ethylbutanoate
This guide provides essential safety protocols and logistical information for the handling and disposal of 6-Methyl-3-pyridinyl 2-ethylbutanoate. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights. The following procedures have been designed to ensure a safe laboratory environment and minimize exposure risks for researchers, scientists, and drug development professionals.
Understanding the Hazard: A Proactive Approach to Safety
Potential Hazards Include:
-
Inhalation: Pyridine-based compounds can emit fumes that are harmful if inhaled, potentially causing headaches, dizziness, and respiratory irritation.[1]
-
Skin and Eye Contact: Pyridine derivatives can cause local irritation to the skin and eyes.[2][4] Prolonged contact may lead to more severe irritation.
-
Ingestion: Ingestion of pyridine compounds can be harmful and potentially life-threatening.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is non-negotiable when handling 6-Methyl-3-pyridinyl 2-ethylbutanoate. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant chemical splash goggles. A face shield should be worn if there is a significant risk of splashing.[5] | Protects eyes from splashes of the chemical which can cause serious irritation.[6] |
| Hand Protection | Nitrile or neoprene gloves. Latex gloves are not recommended.[1] | These materials are resistant to pyridine and its derivatives, providing a reliable barrier against skin contact.[7] Gloves should be inspected before use and changed if contaminated.[8] |
| Body Protection | A flame-resistant lab coat (NFPA 2112 compliant) and closed-toe shoes. Long pants are mandatory.[5] | Provides a barrier against accidental spills and splashes, preventing skin contact.[9] Flame-resistant material is recommended due to the potential flammability of esters.[10] |
| Respiratory Protection | A NIOSH-approved respirator may be required if work is not performed in a certified chemical fume hood or if exposure limits are exceeded.[9][11] | To prevent the inhalation of potentially harmful vapors.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical for minimizing risk. The following workflow provides a procedural guide for handling 6-Methyl-3-pyridinyl 2-ethylbutanoate.
Engineering Controls and Preparation
-
Ventilation: All handling of 6-Methyl-3-pyridinyl 2-ethylbutanoate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][12]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[9] A spill kit appropriate for chemical spills should also be available.[7]
-
Container Inspection: Before use, inspect the chemical container for any signs of damage or leaks.[4]
Handling Procedure
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Grounding: To prevent static discharge, which could be an ignition source, ground and bond the container and receiving equipment.[10][13]
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[3] Keep the container tightly closed when not in use.[1]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory to prevent accidental ingestion.[1]
Post-Handling
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[6][14]
-
Clothing: Remove any contaminated clothing and wash it before reuse.[9]
The following diagram illustrates the core operational workflow for safely handling 6-Methyl-3-pyridinyl 2-ethylbutanoate.
Caption: Disposal Decision Workflow.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is vital.
| Emergency Situation | Response Protocol |
| Spill | Evacuate non-essential personnel and ensure the area is well-ventilated. [12]Wearing appropriate PPE, contain the spill with an absorbent material. Collect the spilled material in a sealed container for disposal. |
| Fire | In case of a small fire, use a dry chemical, CO2, or alcohol-resistant foam extinguisher. [10]For a large fire, evacuate the area and contact emergency services. [15] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. [1][14]Seek medical attention if irritation persists. [6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Remove contact lenses if present and easy to do. [6]Seek immediate medical attention. [2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [6][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [14] |
By adhering to these safety protocols, you can significantly mitigate the risks associated with handling 6-Methyl-3-pyridinyl 2-ethylbutanoate, ensuring a safer laboratory environment for all.
References
- Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- SAFETY DATA SHEET - 2-Cyano-6-methylpyridine. TCI Chemicals.
- Pyridine-D5 (D, 99.5%) Safety Data Sheet. Novachem.
- PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie.
- PYRIDINE Safety Data Sheet. Chemwatch.
- PYRIDINE HYDROBROMIDE Safety Data Sheet. Sdfine.
- Flame Resistant PPE. Department of Chemistry and Biochemistry - The Ohio State University.
- Personal protective equipment for handling (ngcontent-ng-c1352109670="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid. Benchchem.
- SAFETY DATA SHEET - Ethyl 2-methyl-2-butenoate. Sigma-Aldrich.
- SAFETY DATA SHEET - 6-Methylpyridine-2-carbonitrile. Fisher Scientific.
- Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer.
- 4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid ethyl ester Safety Data Sheets. Bocsci.
- SAFETY DATA SHEET - Ethyl 2-methylbutyrate. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
